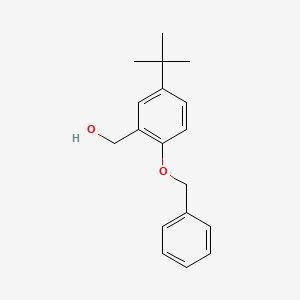

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Description

Properties

IUPAC Name |

(5-tert-butyl-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLPOMDYTCFGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732343 | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-25-1 | |

| Record name | 5-(1,1-Dimethylethyl)-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-5-tert-butylphenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol CAS number

An In-depth Technical Guide to (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Introduction

This compound is a substituted aromatic alcohol. Its structure incorporates a benzyl ether protective group and a tert-butyl group on the phenyl ring, making it a molecule of interest for researchers in organic synthesis and medicinal chemistry. The bulky tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the benzyloxy moiety is a common pharmacophore and a versatile synthetic handle. While a specific CAS number for this alcohol is not prominently listed in major chemical databases, it is readily synthesized from its corresponding aldehyde, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, which is commercially available. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, particularly for professionals in drug development.

Physicochemical Properties

The properties of this compound can be predicted based on its structure and data from analogous compounds.

Structure:

Table 1: Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | Not assigned | - |

| Molecular Formula | C18H22O2 | Calculated |

| Molecular Weight | 270.37 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Based on similar benzyl alcohols |

| Melting Point | Estimated 60-70 °C | Analogy to substituted benzyl alcohols |

| Boiling Point | > 300 °C (Predicted) | Analogy to similar molecular weight compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water.[1] | General solubility of benzyl alcohols[1][2] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.

Reaction Scheme

Rationale for Reagent Selection

Sodium borohydride (NaBH4) is the preferred reducing agent for this transformation.[3] Here's why:

-

Selectivity: NaBH4 is a mild reducing agent that chemoselectively reduces aldehydes and ketones to their corresponding alcohols.[4][5] It will not reduce other functional groups that might be present in more complex derivatives, such as esters or amides.[3]

-

Operational Simplicity: Reactions with NaBH4 can be carried out in protic solvents like methanol or ethanol at room temperature, and the workup is straightforward.[4]

-

Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is significantly safer to handle as it does not react violently with atmospheric moisture.[6][7] LiAlH4, while also effective for this reduction, is a much stronger reducing agent and requires anhydrous conditions and more stringent safety precautions.[6][8]

Detailed Experimental Protocol

Materials and Reagents:

-

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (CAS: 796047-09-1)[9]

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 eq) in 20 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Addition of Reducing Agent: Slowly add 0.14 g of sodium borohydride (1.0 eq) to the cooled solution in small portions over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.

-

Acidification: Acidify the mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl to neutralize any remaining borohydride and hydrolyze the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Synthesis and Purification Workflow

Sources

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. achmem.com [achmem.com]

An In-Depth Technical Guide to the Physical Properties of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Introduction

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a substituted aromatic alcohol with potential applications as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a benzyloxy group for potential protection or modulation of reactivity, a bulky tert-butyl group influencing solubility and steric interactions, and a primary alcohol for further functionalization, makes it a versatile building block.

This technical guide provides a comprehensive overview of the essential physical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for effective handling, reaction optimization, purification, formulation, and prediction of its behavior in biological systems. While specific experimental data for this particular compound is not widely available in the public domain, this guide will detail the authoritative methodologies and the scientific rationale behind the experimental determination of these crucial parameters.

Compound Identification and Molecular Structure

A precise identification of a chemical entity is the foundation of all subsequent research and development.

| Identifier | Data |

| Chemical Name | This compound |

| CAS Number | 1246213-25-1 |

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.37 g/mol |

| Chemical Structure |

Core Physical Properties: A Summary

The physical state and behavior of a compound under various conditions are dictated by its physical properties. These parameters are critical for predicting its suitability for specific applications in drug development, from synthesis to formulation.

| Physical Property | Value | Significance in Drug Development |

| Melting Point | Data not available | A sharp melting point is an indicator of high purity. It also influences the compound's solid-state stability and is a key parameter in pre-formulation studies. |

| Boiling Point | Data not available | Essential for purification by distillation. For high molecular weight compounds, determination under reduced pressure is often necessary to prevent decomposition.[1] |

| Solubility | Data not available | A critical determinant of a drug candidate's bioavailability.[2][3] Poor aqueous solubility can be a major hurdle in drug development.[2] |

| Appearance | Data not available | Provides a preliminary indication of purity. |

Spectroscopic and Structural Characterization: The Foundation of Identity

Before any physical properties are measured, the unambiguous confirmation of the chemical structure and assessment of purity are imperative. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5][6][7] ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule.[8][9][10] For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.[11][12][13] High-resolution mass spectrometry can confirm the elemental composition.

The logical workflow for the initial characterization of a newly synthesized batch of this compound is outlined below.

Caption: Workflow for the initial synthesis and characterization of a new chemical entity.

Experimental Protocols for Physical Property Determination

The following sections detail the standard, authoritative methodologies for determining the key physical properties of a novel organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range, making it a valuable indicator of purity.

Experimental Protocol: Capillary Method

This method is a widely used, reliable technique for determining the melting point of a crystalline solid.[14][15][16][17]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for melting point determination by the capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is a standard practice.

Experimental Protocol: Micro-Boiling Point Determination

This technique is suitable for small amounts of liquid.[18][19][20][21]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or reaction vial.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.

-

Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

Cooling and Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for micro-boiling point determination.

Solubility Assessment

Aqueous solubility is a critical physical property for any compound intended for biological application, as it directly impacts absorption and bioavailability.[3] In early drug discovery, kinetic solubility is often measured as a high-throughput screen to identify compounds with potential liabilities.[22][23]

Experimental Protocol: Kinetic Solubility by Nephelometry

This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. Precipitation is detected by light scattering (nephelometry).[22]

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Aqueous Dilution: An aliquot of each DMSO solution is added to an aqueous buffer in a separate 96-well plate.

-

Incubation: The plate is incubated to allow for precipitation to occur.

-

Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to controls.

Caption: Workflow for kinetic solubility assessment.

Conclusion

References

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19). [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Chemistry LibreTexts. (2025-01-01). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Zhang, L., et al. (2019-05-27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2021-12-10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2022-05-05). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]

-

Melting point determination. [Link]

-

Nandiyanto, A. B. D., et al. (2019-04-01). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

-

Chemistry LibreTexts. (2024-05-09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

National Institutes of Health. (2021-12-08). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Benzyl Alcohol?. [Link]

-

Chemistry LibreTexts. (2022-04-07). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. (2025-08-05). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

GeeksforGeeks. (2025-07-23). Determination of Boiling Point of Organic Compounds. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

ResearchGate. (2025-08-05). (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]

-

White, C. M., et al. (2019-11-05). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (2020-11-13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Samiraschem. Benzyl alcohol structure. [Link]

-

Ault, A., et al. (2014-11-06). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

-

MDPI. (2024-02-01). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][4][14]oxaphospholes. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

Broad Institute. What is Mass Spectrometry?. [Link]

-

YouTube. (2023-06-09). Structure Elucidation of Organic Compounds. [Link]

-

BENZYL ALCOHOL. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 1246213-24-0 Ivacaftor Carboxylic Acid Impurity. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

-

Innovatech Labs. (2018-07-16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Quora. (2017-11-11). Can a mass spectrometer determine the structure of an organic compound?. [Link]

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Oxford Academic. (2011-04-12). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols | Journal of Pharmacy and Pharmacology. [Link]

-

PubChem. (2-Benzyloxy-5-methoxy-phenyl)-methanol. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bbhegdecollege.com [bbhegdecollege.com]

- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. pharmatutor.org [pharmatutor.org]

Literature review of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol applications

An In-depth Technical Guide: (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Introduction

In the landscape of medicinal chemistry and drug development, the exploration of novel molecular scaffolds that can serve as building blocks for therapeutics is of paramount importance. This compound is one such molecule, positioned at the intersection of several key chemical motifs known for their utility in the synthesis of biologically active compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. While direct literature on this compound is sparse, this document will synthesize information from structurally related analogues to elucidate its physicochemical properties, propose a robust synthetic pathway, and explore its potential applications, particularly in the realm of neuroprotective agents and as a versatile synthetic intermediate.

The core structure of this compound integrates three key functional groups, each contributing unique properties that are highly valued in organic synthesis and medicinal chemistry:

-

The Benzyloxy Group: This moiety is widely recognized not only as a stable and reliable protecting group for hydroxyl functions but also as a critical pharmacophore in a variety of therapeutic agents.[1] Its presence has been linked to potent inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), making it a key feature in the design of agents for neurodegenerative diseases.[2][3][4][5]

-

The Tert-butyl Group: Characterized by its steric bulk, the tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and to modulate the interaction of the molecule with its biological target.[6][7][8] Its electron-donating nature also influences the electronic properties of the aromatic ring.

-

The Benzylic Alcohol: This functional group is a versatile handle for further chemical transformations, allowing for the elaboration of the core structure into more complex molecules.[9][10][11][12] It can be readily oxidized to an aldehyde or carboxylic acid, or used in various coupling reactions.

This guide will therefore serve as a forward-looking analysis, providing a foundational understanding of this compound and a rationale for its potential as a valuable compound in the development of new chemical entities.

Physicochemical Properties and Structural Analysis

The structural attributes of this compound suggest a compound with distinct chemical properties that are a composite of its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂O₂ | Inferred |

| Molecular Weight | 270.37 g/mol | Inferred |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| CAS Number | 1246213-25-1 | BLDpharm[9] |

Note: Some properties are inferred based on structurally similar compounds due to the limited direct data for this specific molecule.

Structural Diagram:

Caption: Structure of this compound.

Synthesis and Characterization

A practical and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-tert-butylphenol. This proposed pathway leverages well-established organic transformations.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

This step can be achieved via a modified Rieimer-Tiemann reaction.[13]

-

To a solution of sodium hydroxide (60 g) in water (80 mL), add 4-tert-butylphenol (15 g).

-

Heat the mixture to 60-65°C with stirring.

-

Slowly add chloroform (30 mL) to the reaction mixture.

-

Continue heating for one hour, during which a precipitate may form.

-

After cooling, the product, 5-tert-butyl-2-hydroxybenzaldehyde, can be isolated from the aqueous layer.

Step 2: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

This is a standard Williamson ether synthesis.[14]

-

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in acetone.

-

Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) at room temperature.

-

Reflux the reaction mixture overnight.

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde to the primary alcohol.

-

Dissolve 2-(benzyloxy)-5-(tert-butyl)benzaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield the final product, which can be further purified by chromatography if necessary.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the benzylic protons, the tert-butyl group, and the aromatic protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and the C-O stretches of the ether and alcohol.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Potential Applications in Drug Development and Research

The structural motifs within this compound suggest its potential utility in several areas of drug discovery, primarily as a scaffold for neuroprotective agents and as a versatile synthetic intermediate.

Neuroprotective Agents and MAO-B Inhibitors

A significant body of research highlights the importance of the benzyloxy phenyl moiety in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4][5] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for Parkinson's disease.[2] Furthermore, MAO-B activity is associated with oxidative stress, a contributing factor to neuronal cell death in neurodegenerative disorders.[2][4]

Derivatives of this compound could be synthesized and evaluated for their MAO-B inhibitory activity. The benzylic alcohol can be functionalized to introduce various pharmacophoric groups to optimize binding to the enzyme's active site.

Hypothesized Interaction with MAO-B:

Caption: Hypothesized binding of a derivative in the MAO-B active site.

Anticonvulsant Agents

Research has identified the (3-fluoro)benzyloxyphenyl unit as a novel pharmacophore for modulating sodium channel activity, which is a key mechanism of action for many antiepileptic drugs.[15] The benzyloxyphenyl core of the title compound provides a template that could be explored for similar anticonvulsant properties. Further derivatization could lead to new classes of sodium channel blockers.

Antioxidant and Anti-inflammatory Agents

Several studies on related benzyloxyphenyl and benzofuran derivatives have reported significant antioxidant and anti-inflammatory activities.[4][16][17] These properties are crucial for combating the cellular damage associated with neurodegenerative diseases and other inflammatory conditions. The phenolic precursor to the title compound, 5-tert-butyl-2-hydroxybenzaldehyde, is itself a substituted salicylaldehyde, a class of compounds known for their biological activities.[13]

Versatile Synthetic Intermediate

The presence of a reactive benzylic alcohol and a stable benzyloxy protecting group makes this compound a valuable intermediate in multi-step organic syntheses.[1][18] The alcohol can be converted to a variety of other functional groups, while the benzyloxy group masks the phenolic hydroxyl until a later stage in the synthesis, where it can be deprotected via catalytic hydrogenolysis.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic applications of this compound and its derivatives, a series of in vitro assays can be employed.

In Vitro MAO-B Inhibition Assay

This protocol is adapted from methodologies described for other benzyloxy-containing MAO-B inhibitors.[3][4]

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., p-tyramine) in a phosphate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in the same buffer.

-

Assay Procedure:

-

Pre-incubate the MAO-B enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

The production of hydrogen peroxide, a product of the MAO-B reaction, can be monitored using a coupled reaction with horseradish peroxidase and a suitable fluorometric or colorimetric probe.

-

Measure the fluorescence or absorbance over time.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Neuroprotection Assay in a Cellular Model

This assay assesses the ability of the compound to protect neuronal cells from neurotoxin-induced cell death.[3][16]

-

Cell Culture: Culture a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate media.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone) to induce cell death.

-

-

Cell Viability Assessment: After the neurotoxin treatment (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antioxidant Activity Assay (Cellular ROS Measurement)

This assay measures the ability of the compound to reduce intracellular reactive oxygen species (ROS).[4][16][17]

-

Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or RAW 264.7 macrophages).

-

Treatment and ROS Induction:

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with the test compound.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[17]

-

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in compound-treated cells compared to control cells indicates antioxidant activity.

Conclusion

This compound emerges as a compound of significant interest for researchers in organic synthesis and drug discovery. While direct experimental data on this molecule is not widely available, a thorough analysis of its structural components and related analogues provides a strong rationale for its potential applications. The proposed synthetic route is robust and relies on well-understood chemical transformations, making the compound readily accessible for further investigation.

The primary promise of this compound lies in its potential as a scaffold for the development of novel neuroprotective agents, particularly MAO-B inhibitors for the treatment of neurodegenerative diseases such as Parkinson's disease. Its structure also suggests potential for anticonvulsant and antioxidant activities. Furthermore, its utility as a versatile synthetic intermediate should not be overlooked.

Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic biological evaluation of the compound and its derivatives in the assays outlined in this guide. Such studies will be crucial in validating the therapeutic potential of this promising molecular framework.

References

-

Al-Qawasmeh, R. A., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

-

Mathew, B., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Available at: [Link]

-

Micale, N., et al. (2018). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available at: [Link]

-

Wang, X., et al. (2016). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2024). Genome-Wide Identification of CmPOD Genes and Partial Functional Characterization of CmPOD52 in Lignin-Related Granulation of 'Sanhong' Pomelo (Citrus maxima). MDPI. Available at: [Link]

-

Li, J., et al. (2024). Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. MDPI. Available at: [Link]

-

Zhang, L., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available at: [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. PubChem. Available at: [Link]

-

Hypha Discovery. (2020). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

-

Mohebi, M., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available at: [Link]

- Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.

-

Li, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2003). US20030228982A1 - Substituted phenyl derivatives. Google Patents.

-

ResearchGate. (n.d.). 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

ResearchGate. (2015). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. ResearchGate. Available at: [Link]

-

Organic Letters. (2022). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzene derivatives. ResearchGate. Available at: [Link]

- Supporting Information. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. Unpublished.

-

PubMed. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. PubMed. Available at: [Link]

-

E-Repositori. (n.d.). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. E-Repositori. Available at: [Link]

-

PubMed Central. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. Available at: [Link]

-

Canadian Journal of Chemistry. (2015). Synthesis and conformational studies of 9-benzyloxy-18-substituted [3.3]metacyclophanes. Canadian Science Publishing. Available at: [Link]

-

ResearchGate. (2014). The tert-butyl group in chemistry and biology. ResearchGate. Available at: [Link]

-

ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl group. Wikipedia. Available at: [Link]

-

PubMed Central. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. PubMed Central. Available at: [Link]

- Google Patents. (2004). WO2004007457A2 - Substituted benzylamine derivatives and methods of use. Google Patents.

-

PubMed Central. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 12. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Benzyl Ethers [organic-chemistry.org]

Methodological & Application

Synthesis of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

An Application Note and Protocol for the

Introduction

(2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol is a valuable organic intermediate characterized by a benzyl ether and a primary alcohol functional group on a tert-butyl substituted phenolic backbone. This structure makes it a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions yet readily removable via hydrogenolysis. The primary alcohol offers a reactive site for further functionalization, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The synthesis begins with the selective protection of the phenolic hydroxyl group of 4-tert-butyl-2-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the chemoselective reduction of the aldehyde functionality to a primary alcohol. This guide emphasizes the rationale behind procedural choices, detailed step-by-step instructions, and critical safety considerations.

Overall Synthetic Strategy

The synthesis is executed in two sequential steps:

-

O-Benzylation: Protection of the phenolic hydroxyl group of 4-tert-butyl-2-hydroxybenzaldehyde using benzyl bromide to form the intermediate, 2-(benzyloxy)-5-(tert-butyl)benzaldehyde.

-

Reduction: Selective reduction of the aldehyde group of the intermediate to a primary alcohol using sodium borohydride to yield the final product, this compound.

Caption: Overall two-step synthetic workflow.

Part 1: O-Benzylation of 4-tert-butyl-2-hydroxybenzaldehyde

Principle and Rationale

The first step employs the Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol.[1] In this protocol, the phenolic proton of 4-tert-butyl-2-hydroxybenzaldehyde is abstracted by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the benzyl ether.[2][3]

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is selected as the base. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not basic enough to promote significant side reactions. Its insolubility in acetone drives the reaction forward by Le Châtelier's principle as the phenoxide is formed and consumed.

-

Choice of Solvent: Acetone is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction that is easy to work up.[3]

-

Reactivity: Benzyl bromide is an excellent substrate for SN2 reactions due to the stability of the transition state and its high reactivity.[4]

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butyl-2-hydroxybenzaldehyde (5.0 g, 28.0 mmol).[5][6]

-

Add 100 mL of acetone, followed by anhydrous potassium carbonate (7.75 g, 56.0 mmol, 2.0 equivalents).

-

Stir the suspension vigorously for 10 minutes at room temperature.

-

Add benzyl bromide (4.0 mL, 33.6 mmol, 1.2 equivalents) dropwise to the suspension. Caution: Benzyl bromide is a lachrymator and corrosive; handle in a well-ventilated fume hood.[7][8][9]

-

Heat the reaction mixture to reflux (approx. 60-65°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate using a Büchner funnel. Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1N NaOH (2 x 50 mL) to remove any unreacted starting material, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to afford 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a pale yellow oil.

Part 2: Reduction of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Principle and Rationale

The second step involves the reduction of the aromatic aldehyde to a primary benzyl alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, highly effective for converting aldehydes and ketones to their corresponding alcohols.[10][11]

-

Chemoselectivity: NaBH₄ is significantly less reactive than agents like lithium aluminum hydride (LiAlH₄). It will not reduce esters, amides, or carboxylic acids under these conditions, and it will not cleave the benzyl ether, ensuring that only the aldehyde is transformed.[10]

-

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide by the protic solvent (methanol) during the workup yields the final alcohol product.[10][12]

-

Solvent: Methanol is used as the solvent as it readily dissolves both the aldehyde and NaBH₄. It also serves as the proton source to quench the reaction and protonate the alkoxide intermediate.[12]

Caption: Mechanism of Aldehyde Reduction by NaBH₄.

Experimental Protocol:

-

Dissolve the 2-(benzyloxy)-5-(tert-butyl)benzaldehyde (5.0 g, 18.6 mmol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.06 g, 27.9 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.[13][14][15] The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate) until the starting aldehyde is fully consumed.

-

Quench the reaction by slowly adding 50 mL of 1M HCl at 0°C to neutralize the excess NaBH₄ and decompose the borate esters. Stir for 20 minutes.

-

Remove the methanol under reduced pressure.

-

Add 100 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

The product, this compound, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography if necessary, yielding a white solid.

Materials and Characterization

Reagent Table

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Form | Key Hazards |

| 4-tert-butyl-2-hydroxybenzaldehyde | 66232-34-6 | 178.23 | Solid | Irritant |

| Benzyl Bromide | 100-39-0 | 171.03 | Liquid | Corrosive, Lachrymator, Irritant[7][9][16] |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | Solid | Irritant |

| Sodium Borohydride | 16940-66-2 | 37.83 | Solid | Water-reactive, Toxic, Corrosive[13][14][15] |

| Acetone | 67-64-1 | 58.08 | Liquid | Flammable |

| Methanol | 67-56-1 | 32.04 | Liquid | Flammable, Toxic |

| Ethyl Acetate | 141-78-6 | 88.11 | Liquid | Flammable, Irritant |

| Hexane | 110-54-3 | 86.18 | Liquid | Flammable, Neurotoxin |

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of O-H stretch).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile solvents and hazardous reagents, particularly benzyl bromide and the quenching of sodium borohydride, must be performed in a certified chemical fume hood.[7][8]

-

Benzyl Bromide: Is a strong lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.[9][16]

-

Sodium Borohydride: Reacts with water and protic solvents to produce flammable hydrogen gas. It is also toxic if swallowed and causes severe skin and eye damage. Additions should be slow and controlled, especially to protic solvents.[13][14][17]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.

-

Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][18][19]oxaphospholes - MDPI. Available at: [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 - ChemWhat. Available at: [Link]

-

(2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem. Available at: [Link]

-

What are the products formed when phenol is reacted with benzyl bromide? [closed] - Chemistry Stack Exchange. Available at: [Link]

-

Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds - Chemistry LibreTexts. Available at: [Link]

-

4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem. Available at: [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH. Available at: [Link]

-

Benzyl p-Toluenesulphonate as an 0-Benzylating Agent for the Protection of Phenols. Available at: [Link]

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents.

-

Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. Available at: [Link]

-

NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. Available at: [Link]

-

Benzylic substitution, benzylation - Organic Chemistry Portal. Available at: [Link]

-

The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Available at: [Link]

-

(benzyloxy)methanol - AERU - University of Hertfordshire. Available at: [Link]

-

Benzyl bromide - SAFETY DATA SHEET. Available at: [Link]

-

111530 - Sodium borohydride powder - Safety Data Sheet. Available at: [Link]

-

Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Available at: [Link]

-

COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Available at: [Link]

-

BENZYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. Available at: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

-

Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1 - Googleapis.com. Available at: [Link]

-

160744-54-7 | Product Name : (5-(tert-Butyl)-2-methoxyphenyl)methanol | Pharmaffiliates. Available at: [Link]

-

4-tert-Butylbenzaldehyde - Wikipedia. Available at: [Link]

Sources

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzylic substitution, benzylation [organic-chemistry.org]

- 5. 4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(tert-Butyl)-2-hydroxybenzaldehyde 97% | CAS: 66232-34-6 | AChemBlock [achemblock.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jconsortium.com [jconsortium.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

- 18. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 19. chemwhat.com [chemwhat.com]

Application Note: A Reliable Synthetic Route to 2-(benzyloxy)-5-tert-butylbenzyl alcohol

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 2-(benzyloxy)-5-tert-butylbenzyl alcohol, a valuable intermediate in organic synthesis. The route commences with the commercially available 5-tert-butyl-2-hydroxybenzaldehyde. The first step involves the chemoselective protection of the phenolic hydroxyl group via a Williamson ether synthesis to yield 2-(benzyloxy)-5-tert-butylbenzaldehyde. The subsequent step describes the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This guide is designed for researchers in medicinal chemistry and materials science, offering a robust and reproducible methodology, complete with mechanistic insights, detailed protocols, and safety considerations.

Introduction and Strategic Overview

2-(benzyloxy)-5-tert-butylbenzyl alcohol is a bifunctional organic molecule featuring a protected phenol and a primary alcohol. This structural arrangement makes it a versatile building block for the synthesis of more complex molecular architectures, including ligands, pharmaceutical agents, and specialized polymers. The tert-butyl group enhances solubility in organic solvents and provides steric hindrance, which can be exploited to direct subsequent reactions.

The synthetic strategy is predicated on a logical two-step sequence that prioritizes high yields and straightforward purification. The chosen pathway leverages common, well-understood reactions, ensuring its accessibility to a broad range of synthetic chemists.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and efficient pathway. The target alcohol can be accessed through the reduction of its corresponding aldehyde. This aldehyde, in turn, is derived from the benzylation of a commercially available substituted salicylaldehyde. This strategy isolates the two key transformations—ether formation and aldehyde reduction—preventing unwanted side reactions.

Application of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol in medicinal chemistry

Application Notes & Protocols

Topic: Application of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Complex Synthesis

In the landscape of medicinal chemistry, the strategic construction of complex molecules often hinges on the availability of well-defined, functionalized building blocks. This compound (CAS No. 1246213-25-1) represents a quintessential example of such an intermediate. While not an active pharmaceutical ingredient in itself, its unique structural features offer a pre-organized platform for synthetic chemists to build upon, enabling efficient access to diverse and complex molecular architectures.

This molecule incorporates three key functional elements, each serving a distinct and strategic purpose in multi-step synthesis:

-

A Primary Alcohol (-CH₂OH): This nucleophilic handle is a versatile point for modification. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo substitution and etherification reactions to introduce new fragments and linkers.

-

A Benzyl-Protected Phenol (-OBn): The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions (e.g., mild oxidations, reductions, and organometallic reactions) yet can be selectively removed under standard hydrogenolysis conditions (H₂, Pd/C) in the final stages of a synthesis to unmask the free phenol, a common pharmacophore in many drug classes.

-

A tert-Butyl Group: Positioned para to the benzyloxy group, this bulky substituent serves two primary roles. First, it enhances lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a final compound. Second, its steric bulk can direct reactions at other positions of the aromatic ring and influence the overall conformation of the molecule.

These attributes make this compound a valuable starting material for constructing scaffolds targeting a range of biological systems, including kinase inhibitors and ligands for neuroreceptors. This guide provides detailed protocols for the synthesis, characterization, and strategic application of this intermediate in medicinal chemistry workflows.

Synthesis and Characterization

The preparation of this compound is typically achieved through a two-step process starting from commercially available 4-tert-butyl-2-hydroxybenzaldehyde. The workflow involves protection of the phenolic hydroxyl followed by reduction of the aldehyde.

Experimental Protocol 1: Synthesis of this compound

Step 1: Benzyl Protection of 4-tert-butyl-2-hydroxybenzaldehyde

This step protects the acidic phenolic proton, preventing interference in the subsequent reduction step. The procedure is analogous to standard Williamson ether synthesis methods described for similar phenolic compounds.[1]

-

Reagents & Materials:

-

4-tert-butyl-2-hydroxybenzaldehyde

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or 2-Butanone (MEK), anhydrous

-

Stir bar, round-bottom flask, reflux condenser

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a round-bottom flask charged with 4-tert-butyl-2-hydroxybenzaldehyde (1.0 eq), add anhydrous acetone or 2-butanone to make a ~0.2 M solution.

-

Add finely ground anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as the base to deprotonate the phenol.

-

Stir the suspension vigorously under an inert atmosphere (N₂ or Ar).

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension.

-

Heat the mixture to reflux (acetone: 56°C, 2-butanone: 80°C) and maintain for 12-24 hours. Monitor reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes), observing the consumption of the starting material.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-(benzyloxy)-5-(tert-butyl)benzaldehyde. This product is often of sufficient purity to proceed to the next step without extensive purification.

-

Step 2: Reduction of the Aldehyde to a Primary Alcohol

This step converts the aldehyde functionality into the desired primary alcohol using a mild reducing agent.

-

Reagents & Materials:

-

Crude 2-(benzyloxy)-5-(tert-butyl)benzaldehyde from Step 1

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Stir bar, round-bottom flask

-

Deionized water, Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

-

Procedure:

-

Dissolve the crude aldehyde in methanol or ethanol (~0.2 M solution) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the absence of the starting aldehyde.

-

Carefully quench the reaction by slowly adding deionized water at 0°C to decompose excess NaBH₄.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Partition the remaining aqueous residue between water and an organic solvent like DCM or EtOAc.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., gradient elution with 10-40% Ethyl Acetate/Hexanes) to yield pure this compound as a white solid or viscous oil.

-

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to tert-butyl protons (~1.3 ppm, s, 9H), benzylic alcohol protons (-CH ₂OH, ~4.7 ppm, s, 2H), benzylic ether protons (-OCH ₂Ph, ~5.1 ppm, s, 2H), and aromatic protons (6.8-7.5 ppm, m, 8H). The alcohol proton (-OH) may appear as a broad singlet. |

| ¹³C NMR | Resonances for the tert-butyl carbon (~31 ppm, 3C; ~34 ppm, 1C), benzylic alcohol carbon (~61 ppm), benzylic ether carbon (~70 ppm), and multiple aromatic carbons (110-160 ppm). |

| Mass Spec (ESI) | Expected [M+Na]⁺ or [M+H]⁺ peak corresponding to the molecular weight of 270.37 g/mol . |

| FT-IR | Broad absorption band for the O-H stretch (~3400 cm⁻¹) and characteristic C-O stretching bands (~1050-1250 cm⁻¹). |

Application in Synthetic Workflows

The utility of this compound lies in the orthogonal reactivity of its functional groups. The primary alcohol can be manipulated while the phenol remains protected, and vice versa.

Workflow 1: Elaboration via the Primary Alcohol

The primary alcohol is a key site for introducing diversity and building complexity. One common application is its conversion to an electrophilic species, such as a mesylate or halide, for subsequent substitution reactions.

Caption: Synthetic workflow utilizing the primary alcohol functionality.

Protocol 2: Mesylation and Nucleophilic Substitution

-

Mesylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours. Quench with water, extract with DCM, dry, and concentrate to obtain the crude mesylate, which is often used immediately in the next step.

-

Substitution: Dissolve the crude mesylate in a suitable solvent (e.g., DMF, ACN). Add the desired nucleophile (e.g., sodium azide, a secondary amine, or a thiol, >1.5 eq). Heat the reaction as necessary (e.g., 60-80°C) until the starting mesylate is consumed. Work-up involves aqueous extraction and purification by chromatography.

-

Deprotection: Dissolve the substituted product in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours. Filter through Celite to remove the catalyst and concentrate to yield the final deprotected product.

Workflow 2: Application in Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a core heterocyclic structure linked to substituted aryl rings. This compound is an ideal precursor for synthesizing the "headpiece" fragment of such inhibitors, for example, those targeting the Janus Kinase (JAK) family.[2]

The workflow could involve oxidizing the alcohol to an aldehyde, which then participates in a condensation reaction to form a heterocyclic core.

Caption: Pathway to a kinase inhibitor scaffold.

Scientific Rationale and Trustworthiness

-

Orthogonality: The choice of the benzyl protecting group is critical. Its stability under the mild oxidative (e.g., PCC, DMP) and reductive (NaBH₄) conditions used to manipulate the primary alcohol ensures that the phenolic hydroxyl remains masked until its strategic unveiling. This orthogonality is a cornerstone of efficient and high-yielding synthetic strategies.

-

Chemoselectivity: Reactions at the primary alcohol, such as the etherification methods described in the literature, can be highly chemoselective.[3][4] For instance, certain protocols can modify the benzylic alcohol without affecting other aliphatic or phenolic hydroxyls that might be present in a more complex substrate.[4] This selectivity minimizes the need for extra protection/deprotection steps, shortening the synthetic route and improving overall yield.

-

Predictable Reactivity: The electronic nature of the substituted benzene ring is well-understood. The electron-donating nature of the benzyloxy and tert-butyl groups activates the ring towards electrophilic aromatic substitution, should further modification be desired, while also influencing the reactivity of the benzylic position.

By understanding these principles, researchers can confidently deploy this compound as a reliable intermediate, ensuring that protocols are self-validating through predictable chemical outcomes.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its pre-installed and orthogonally protected functional groups provide a reliable and versatile entry point into complex molecular scaffolds. The protocols and workflows detailed herein offer a practical guide for its synthesis and application, empowering researchers to accelerate the discovery and development of novel therapeutics.

References

-

Cui, J., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1951. Available at: [Link]

-

Cho, E., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18365–18370. Available at: [Link]

-

Lee, J. H., et al. (2011). [3,5-Bis(benzyloxy)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from: [Link]

-

World Intellectual Property Organization. (2020). JAK KINASE INHIBITOR, PREPARATION METHOD FOR SAME, AND APPLICATIONS THEREOF IN FIELD OF MEDICINE. WO/2020/182159. Available at: [Link]

Sources

- 1. [3,5-Bis(benzyloxy)phenyl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

Troubleshooting & Optimization

Purification of (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol by column chromatography

Technical Support Center: Purifying (2-(Benzyloxy)-5-(tert-butyl)phenyl)methanol

Welcome to the dedicated technical guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for tackling the common challenges associated with the column chromatography of this moderately polar aromatic alcohol. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Section 1: Pre-Chromatography Strategy & FAQs

Successful purification begins long before the sample is loaded. This section addresses the critical preparatory questions that form the foundation of a robust separation.

Q1: What are the key structural features of this compound, and how do they influence its chromatographic behavior?

Answer: Understanding the molecule's structure is paramount. This compound has three main regions that dictate its polarity and, consequently, its interaction with the stationary phase:

-

Polar "Head" Group: The primary alcohol (-CH₂OH) is the most polar part of the molecule. This hydroxyl group will strongly interact with the polar silica gel stationary phase via hydrogen bonding.[1]

-

Bulky Nonpolar "Body": The tert-butyl group and the two aromatic rings (phenyl and benzyloxy) are large, nonpolar, and hydrophobic. These sections have minimal affinity for the silica gel.

-

Intermediate Ether Linkage: The benzylic ether (-O-CH₂-Ph) is moderately polar.

This combination places the molecule in the "moderately polar" category. It will be more retained on a silica column than nonpolar hydrocarbons but will elute before highly polar compounds like diols or acids.[1] The large nonpolar regions mean it will require a mobile phase with a significant nonpolar component to ensure it moves down the column at an appropriate rate.

Q2: What are the likely impurities I need to separate from my target compound?

Answer: The most common impurities arise from the synthesis reaction itself. A frequent synthetic route to this alcohol is the reduction of the corresponding aldehyde, 2-(benzyloxy)-5-(tert-butyl)benzaldehyde. Therefore, the primary impurities to anticipate are:

-

Unreacted Starting Material: The aldehyde is less polar than the desired alcohol product because it lacks the hydrogen-bond-donating hydroxyl group. It will therefore have a higher Rf value on a TLC plate and elute before your product.

-

Over-reduction/Side Products: Depending on the reducing agent and conditions, other byproducts could form, though these are typically minor.

-

Nonpolar Impurities: Greases or byproducts from previous synthetic steps may also be present.

Q3: How do I select the optimal solvent system (eluent) for the separation?

Answer: The goal is to find a solvent mixture that provides good separation between your product and its impurities. This is achieved empirically using Thin-Layer Chromatography (TLC) before committing to the bulk column separation.[2][3]

The guiding principle is to achieve a retention factor (Rf) of approximately 0.25 to 0.35 for the desired compound, this compound.[2][3] This Rf range ensures the compound spends enough time interacting with the stationary phase to separate effectively from impurities without requiring excessively large volumes of solvent.[3]

For a moderately polar compound like this, the standard and most effective eluent system is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[4][5][6]

Hypothetical TLC Screening Results

| Eluent System (Hexane:Ethyl Acetate) | Rf of Aldehyde (Impurity) | Rf of Alcohol (Product) | Separation (ΔRf) | Assessment |

| 9:1 | 0.65 | 0.40 | 0.25 | Too Polar: Product moves too fast. Poor separation is likely on a column. |

| 8:2 (4:1) | 0.55 | 0.30 | 0.25 | Optimal: Product Rf is in the ideal range (0.25-0.35). Good separation from the less polar impurity. |

| 7:3 | 0.75 | 0.50 | 0.25 | Too Polar: Both spots are too high. Risk of co-elution. |

| 9.5:0.5 | 0.30 | 0.10 | 0.20 | Not Polar Enough: Product is too retained. Will require excessive solvent volume. |

Based on this screening, a 4:1 Hexane:Ethyl Acetate mixture is the ideal starting eluent for the column.

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for purifying approximately 1-2 grams of crude product.

Materials:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (HPLC Grade)

-

Glass column (e.g., 40-50 cm length, 4-5 cm diameter)

-

Sand (washed)

-

Collection tubes, TLC plates, TLC tank, UV lamp

Workflow Diagram

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

-

Column Preparation (Slurry Packing):

-

Secure the column vertically. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.

-

In a beaker, prepare a slurry of silica gel in the chosen eluent (4:1 Hexane:EtOAc). Use approximately 30-50g of silica for every 1g of crude material.

-

Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles or cracks form. The final packed silica height should be around 20-25 cm.

-

Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[7]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

-

Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This is your dry-loaded sample.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.[7]

-

-

Elution and Fraction Collection:

-

Carefully add the 4:1 Hexane:EtOAc eluent to the column.

-

Begin collecting fractions (e.g., 15-20 mL per tube) as soon as the solvent starts to drip from the column outlet.

-

Maintain a constant flow rate. A gentle positive pressure can be applied to speed up the process (this is known as flash chromatography).

-

-

Monitoring the Separation:

-

Spot every 2-3 fractions onto a TLC plate.

-

Run the TLC plate in the same 4:1 Hexane:EtOAc eluent.

-